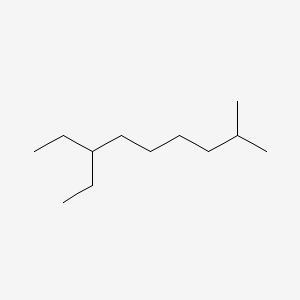

7-Ethyl-2-methylnonane

Description

7-Ethyl-2-methylnonane is a branched alkane with the molecular formula C₁₂H₂₆. Its IUPAC name reflects the substitution pattern: a methyl group at position 2 and an ethyl group at position 7 on a nonane backbone. Branched alkanes like this exhibit distinct physical and chemical properties compared to linear isomers, primarily due to reduced molecular surface area and van der Waals interactions.

Properties

CAS No. |

62184-40-1 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

7-ethyl-2-methylnonane |

InChI |

InChI=1S/C12H26/c1-5-12(6-2)10-8-7-9-11(3)4/h11-12H,5-10H2,1-4H3 |

InChI Key |

PHPGTUZXJVCCKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-2-methylnonane can be achieved through various organic reactions. One common method involves the alkylation of a nonane derivative. For example, starting with 2-methylnonane, an ethyl group can be introduced at the seventh carbon using a Friedel-Crafts alkylation reaction. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an ethyl halide, such as ethyl chloride (C₂H₅Cl).

Industrial Production Methods

Industrial production of 7-Ethyl-2-methylnonane may involve catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often includes distillation and purification steps to isolate the desired compound from a mixture of hydrocarbons.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2-methylnonane, like other alkanes, primarily undergoes substitution reactions. These reactions include:

Halogenation: The reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

Cracking: Breaking down larger hydrocarbons into smaller ones using heat and catalysts.

Common Reagents and Conditions

Halogenation: Requires halogens (Cl₂ or Br₂) and UV light.

Combustion: Requires oxygen (O₂) and an ignition source.

Cracking: Requires high temperatures and catalysts such as zeolites.

Major Products Formed

Halogenation: Produces haloalkanes (e.g., 7-ethyl-2-methylnonane chloride).

Combustion: Produces carbon dioxide

Comparison with Similar Compounds

Structural Isomers: Positional Branching Effects

A key structural analog is 5-Ethyl-2-methylnonane, an isomer differing in the ethyl group’s position (C5 vs. C7). While neither compound’s properties are directly reported in the evidence, general principles of alkane isomerism apply:

- Boiling Point : Longer branching (e.g., ethyl at C7) reduces intermolecular forces, likely lowering the boiling point compared to isomers with branches closer to the chain center .

- Melting Point : Increased branching typically disrupts crystalline packing, leading to lower melting points.

Table 1: Hypothetical Physical Properties of Selected Alkanes

| Compound | Molecular Formula | Branching Positions | Predicted Boiling Point (°C)* | Predicted Melting Point (°C)* |

|---|---|---|---|---|

| 7-Ethyl-2-methylnonane | C₁₂H₂₆ | C2 (methyl), C7 (ethyl) | ~160–170 | <-30 |

| 5-Ethyl-2-methylnonane | C₁₂H₂₆ | C2 (methyl), C5 (ethyl) | ~170–180 | -20 to -10 |

| n-Dodecane (linear) | C₁₂H₂₆ | None | 216 | -10 |

*Estimates based on branching effects in alkanes .

Functionalized Derivatives: Esters and Halogenated Analogs

Ethyl-2,2-dimethyl-7-chloroheptanoate (CAS: 2570179-39-2)

- Molecular Formula : C₁₁H₂₁ClO₂ (ester with chloro and methyl groups).

- Key Differences: The chlorine substituent and ester group introduce polarizability and reactivity absent in 7-ethyl-2-methylnonane. Such derivatives are typically intermediates in pharmaceutical or agrochemical synthesis .

2-Ethylhexyl isononanoate (CAS: 71566-49-9)

- Molecular Formula : C₁₇H₃₄O₂ (branched ester).

- Key Differences : The long alkyl chain and ester group enhance hydrophobicity and lubricity, making it suitable for cosmetics or industrial lubricants .

Table 2: Comparative Analysis of Functionalized Analogs

| Compound | Molecular Formula | Functional Groups | Typical Applications | Reactivity Profile |

|---|---|---|---|---|

| 7-Ethyl-2-methylnonane | C₁₂H₂₆ | None (alkane) | Solvent, fuel additive | Low; inert to polar reagents |

| Ethyl-2,2-dimethyl-7-chloroheptanoate | C₁₁H₂₁ClO₂ | Ester, chloro | Synthetic intermediate | High (nucleophilic substitution) |

| 2-Ethylhexyl isononanoate | C₁₇H₃₄O₂ | Ester | Cosmetics, lubricants | Moderate (hydrolysis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.